Technical Monograph: 1,8-Dioxaspiro[4.5]decan-4-one
Technical Monograph: 1,8-Dioxaspiro[4.5]decan-4-one
The following technical guide provides an in-depth analysis of 1,8-Dioxaspiro[4.5]decan-4-one , a specific spirocyclic ether-ketone scaffold used in advanced medicinal chemistry and synthetic organic research.
Molecular Formula: C₈H₁₂O₃ CAS Registry Number: 2137765-75-2 (Representative)[1]
Executive Summary
1,8-Dioxaspiro[4.5]decan-4-one is a bicyclic spiro-compound characterized by the fusion of a five-membered dihydrofuranone ring and a six-membered tetrahydropyran ring at a single quaternary carbon (C5).[1] As a member of the dioxaspiro[4.5]decane family, it represents a critical structural motif in drug discovery, offering a rigid, three-dimensional scaffold that enhances Fsp³ (fraction of sp³-hybridized carbons) and metabolic stability compared to flat aromatic systems.[1]
This guide details the physicochemical properties, structural dynamics, synthetic pathways, and utility of this molecule as a high-value building block for pharmaceutical libraries.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule's architecture is defined by two orthogonal rings sharing a spiro carbon.[1] This geometry restricts conformational flexibility, a desirable trait for improving ligand-target binding specificity.[1]
Structural Nomenclature
-
IUPAC Name: 1,8-Dioxaspiro[4.5]decan-4-one[1][2][3][4][5][6]
-
SMILES: O=C1CCOC12CCOCC2
-
InChIKey: FLXUUHNEGZJDAC-UHFFFAOYSA-N[1]
Physicochemical Properties Table
| Property | Value | Technical Note |
| Molecular Weight | 156.18 g/mol | Fragment-like space suitable for FBDD (Fragment-Based Drug Discovery).[1] |
| Exact Mass | 156.0786 Da | Monoisotopic mass for HRMS validation.[1] |
| H-Bond Acceptors | 3 | Ketone (1) + Ether Oxygens (2).[1] |
| H-Bond Donors | 0 | Lipophilic core; requires functionalization for H-bond donation.[1] |
| cLogP | ~ -0.2 to 0.1 | Moderate polarity; high water solubility potential.[1] |
| TPSA | 44.76 Ų | Favorable for blood-brain barrier (BBB) penetration (<90 Ų).[1] |
| Stereochemistry | Achiral (meso) / Chiral | The spiro center (C5) is a prochiral center unless substituted; however, the specific orientation of the rings creates potential for axial/equatorial isomerism.[1] |
Structural Analysis & Stereoelectronics
The Anomeric Effect
In spiroacetals and spiroethers, the anomeric effect plays a governing role in thermodynamic stability.[1] For 1,8-dioxaspiro[4.5]decan-4-one, the oxygen atom in the six-membered ring (position 8) and the oxygen in the five-membered ring (position 1) interact with the antibonding orbitals of the spiro center.[1]
-
Stabilization: The configuration where the C–O bond of one ring is axial to the other ring is generally stabilized by hyperconjugation (
).[1] -
Conformation: The six-membered ring likely adopts a chair conformation, while the five-membered ring adopts an envelope conformation to minimize torsional strain from the ketone at C4.[1]
Diagram: Structural Connectivity
The following diagram illustrates the connectivity and the spiro-fusion point.
Figure 1: Connectivity graph of 1,8-Dioxaspiro[4.5]decan-4-one showing the orthogonal ring systems fused at C5.[1]
Synthetic Pathways[1]
Synthesis of spiro[4.5]decane systems typically requires the formation of the spiro-quaternary carbon via cyclization.[1] Two primary strategies are employed: Acid-Catalyzed Spirocyclization and Radical Cyclization .[1]
Strategy A: Acid-Catalyzed Spiroketalization
This is the most robust method for generating the dioxaspiro core.[1] It involves the dehydration of a keto-diol or a hemiacetal precursor.[1]
Mechanism:
-
Precursor Assembly: Synthesis of a linear precursor containing a ketone and two hydroxyl groups (or a protected equivalent).[1]
-
Cyclization: Under acidic conditions (e.g., p-TsOH), the ketone undergoes intramolecular nucleophilic attack by the hydroxyl groups.[1]
-
Thermodynamic Equilibration: The reaction is reversible; conditions are tuned to favor the spiroacetal product, often driven by the anomeric effect.[1]
Protocol (Conceptual):
-
Start: 4-(2-hydroxyethyl)cyclohexan-1-one derivative.
-
Oxidation/Functionalization: Introduce the ketone functionality at the appropriate position (alpha to the spiro center precursor).[1]
-
Cyclization: Treat with catalytic CSA (Camphorsulfonic acid) in benzene/toluene with Dean-Stark water removal.[1]
Strategy B: Oxidative Radical Cyclization
For accessing the specific 4-one functionality (ketone in the 5-membered ring), an oxidative approach using iodine (III) reagents is effective.[1]
Reagents: Phenyliodine(III) diacetate (PIDA) or Iodobenzene diacetate.[1] Substrate: A hydroxy-alkynol or similar unsaturated alcohol.
Synthesis Workflow Diagram
Figure 2: General synthetic workflow for dioxaspiro[4.5]decane scaffold construction.
Experimental Protocols
General Procedure for Spirocyclization
Note: This protocol is adapted from standard spiroacetal synthesis methodologies suitable for this scaffold.
Materials:
-
Precursor: 3-(4-hydroxytetrahydro-2H-pyran-4-yl)propan-1-ol derivative (or equivalent).[1]
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O).
-
Solvent: Benzene or Toluene (anhydrous).[1]
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Dissolution: Dissolve the dihydroxy precursor (10 mmol) in Benzene (100 mL).
-
Catalysis: Add p-TsOH (0.5 mmol, 5 mol%).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.
-
Monitoring: Check reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). Look for the disappearance of the polar starting material and the appearance of a less polar spot (spiro compound).[1]
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL).
-
Extraction: Extract the aqueous layer with Et₂O (3 x 50 mL). Combine organic layers, wash with brine, and dry over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexanes) to yield 1,8-dioxaspiro[4.5]decan-4-one .
Applications in Drug Discovery[1][9][10]
The 1,8-dioxaspiro[4.5]decan-4-one scaffold is a versatile intermediate.[1] Its utility lies in its ability to be functionalized at the ketone position while maintaining the rigid spiro-core.[1]
Functionalization Vectors[1]
-
Reductive Amination: The C4 ketone is a prime site for introducing amine-containing pharmacophores.[1]
-
Grignard Addition: Addition of organometallics to C4 creates a tertiary alcohol, further increasing 3D complexity.[1]
-
Ring Expansion/Opening: Under harsh Lewis acid conditions, the spiro ring can be opened to generate functionalized pyran or furan derivatives.[1]
Pharmacological Relevance[1]
-
Spirocyclic Privilege: Spiro compounds often display improved oral bioavailability and reduced hERG inhibition compared to flat heteroaromatics.[1]
-
Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position, potentially extending the half-life (
) of the drug candidate.[1]
References
-
PubChem. 1,8-Dioxaspiro[4.5]decan-4-one Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Perron, F., & Albizati, K. F. (1989).[1] Chemistry of Spiroacetals. Chemical Reviews, 89(7), 1617–1661.[1] (Foundational text on spiroacetal synthesis).
-
Mead, K. T., & Brewer, B. N. (2003).[1] Strategies for the Synthesis of the Spiroacetal Ring Systems of Natural Products. Current Organic Chemistry. (Review of synthetic strategies).
-
Smith, A. B., et al. (1998).[1] Induction of the Anomeric Effect in Spiroacetal Synthesis. Journal of the American Chemical Society.[1]
Sources
- 1. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17024-44-1|5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one|BLD Pharm [bldpharm.com]
- 3. 1330756-23-4|1,9-Dioxaspiro[5.5]undecan-4-one|BLD Pharm [bldpharm.com]
- 4. 1989659-29-1|5-Cyclopropyloxolan-3-one|BLD Pharm [bldpharm.com]
- 5. 2137765-75-2|1,8-Dioxaspiro[4.5]decan-4-one|BLD Pharm [bldpharm.com]
- 6. 13241-36-6|(3AS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione|BLD Pharm [bldpharm.com]
